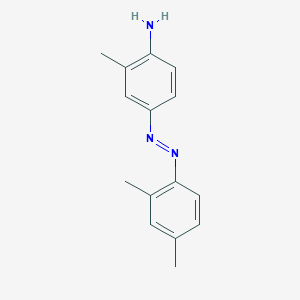
4-(2,4-Xylylazo)-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Xylylazo)-2-methylaniline, commonly known as Orange G, is a synthetic azo dye that has been extensively used in various industries, including textile, paper, and food. Orange G has also been used as a biological stain and a pH indicator. The chemical structure of Orange G consists of a diazo group (-N=N-) and an azo group (-N=N-) attached to a phenyl ring. The synthesis of Orange G involves the reaction of 2,4-dimethylaniline with diazotized 2,4-xylenol in the presence of sodium acetate.
Mécanisme D'action
The mechanism of action of Orange G is not well understood. However, it is believed that Orange G binds to cellular structures, such as nucleic acids and proteins, through electrostatic and hydrophobic interactions. This binding can result in changes to the structure and function of these cellular components.
Effets Biochimiques Et Physiologiques
Orange G has been shown to have cytotoxic effects on various cell lines. It has been shown to induce apoptosis in human leukemia cells and inhibit the growth of breast cancer cells. Orange G has also been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Orange G as a biological stain is its low cost and availability. However, Orange G is not suitable for all types of staining and can produce nonspecific staining in some cases. Additionally, Orange G has been shown to be mutagenic and carcinogenic in some studies, which may limit its use in certain applications.
Orientations Futures
1. The development of new synthetic methods for Orange G that are more efficient and environmentally friendly.
2. The investigation of the mechanism of action of Orange G on cellular structures.
3. The development of new applications for Orange G in the field of biotechnology.
4. The evaluation of the toxicity and safety of Orange G in various applications.
5. The synthesis and evaluation of new analogs of Orange G with improved properties.
In conclusion, Orange G is a synthetic azo dye that has been widely used in various industries and research applications. Its synthesis involves the reaction of 2,4-dimethylaniline with diazotized 2,4-xylenol in the presence of sodium acetate. Orange G has been used as a biological stain, a pH indicator, and a model compound in various studies. Its mechanism of action is not well understood, but it has been shown to have cytotoxic, antifungal, and antibacterial properties. However, its mutagenic and carcinogenic properties may limit its use in certain applications. Future research directions include the development of new synthetic methods, investigation of its mechanism of action, and evaluation of its toxicity and safety.
Méthodes De Synthèse
The synthesis of Orange G involves the reaction of 2,4-dimethylaniline with diazotized 2,4-xylenol in the presence of sodium acetate. The diazotization of 2,4-xylenol is carried out by the addition of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then added to 2,4-dimethylaniline in the presence of sodium acetate to form Orange G. The reaction is typically carried out at a temperature of 0-5°C.
Applications De Recherche Scientifique
Orange G has been extensively used as a biological stain in various research applications. It has been used to stain chromosomes, nuclei, and cytoplasm in both plant and animal cells. Orange G has also been used as a pH indicator in biochemical assays. Additionally, Orange G has been used as a model compound to study the adsorption behavior of dyes on various surfaces.
Propriétés
Numéro CAS |
102-63-6 |
|---|---|
Nom du produit |
4-(2,4-Xylylazo)-2-methylaniline |
Formule moléculaire |
C15H17N3 |
Poids moléculaire |
239.32 g/mol |
Nom IUPAC |
4-[(2,4-dimethylphenyl)diazenyl]-2-methylaniline |
InChI |
InChI=1S/C15H17N3/c1-10-4-7-15(12(3)8-10)18-17-13-5-6-14(16)11(2)9-13/h4-9H,16H2,1-3H3 |
Clé InChI |
FBVBEKWBELWCNW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2)N)C)C |
SMILES canonique |
CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2)N)C)C |
Autres numéros CAS |
102-63-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




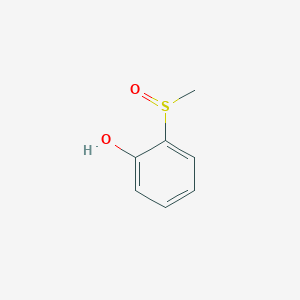
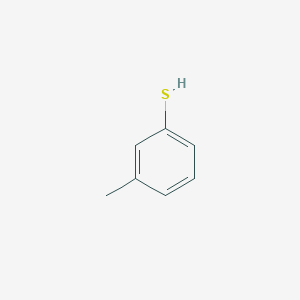

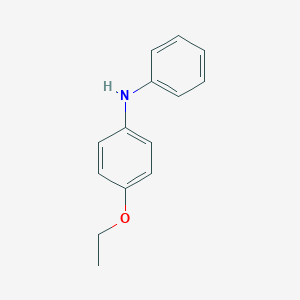

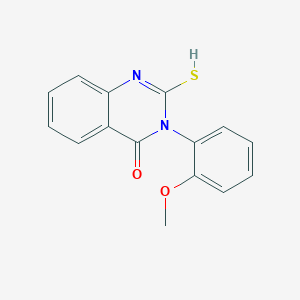
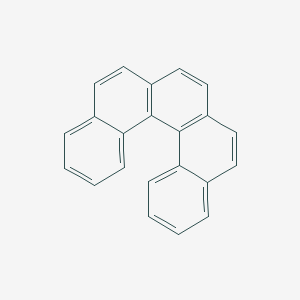
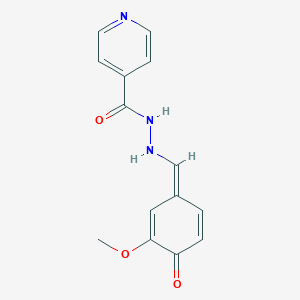
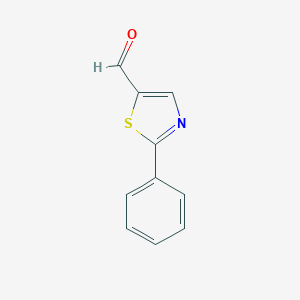
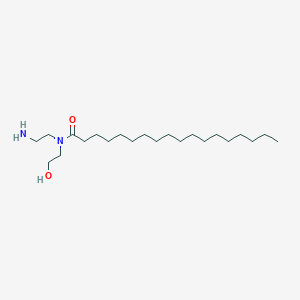
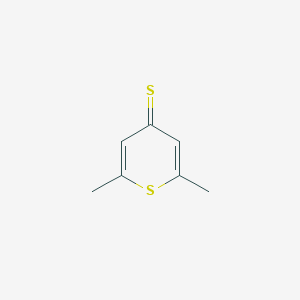
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B86916.png)
![7-Oxabicyclo[4.1.0]heptane-3-carbonitrile](/img/structure/B86918.png)